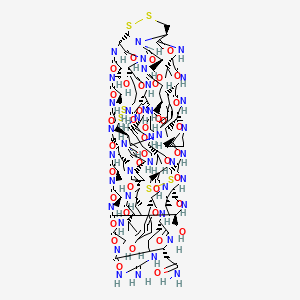
Cycloviolin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloviolin A is a natural product found in Palicourea condensata and Leonia cymosa with data available.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Cycloviolin A, a macrocyclic peptide isolated from Leonia cymosa, has shown notable anti-HIV properties. Its structure, characterized by multiple intramolecular disulfide bridges, contributes to its biological activity. This compound exhibits sequence homology to other known cyclopsychotride A and circulins from the Rubiaceae family, indicating a possible shared mechanism in anti-HIV activity (Hallock et al., 2000).
Antifouling Properties
This compound demonstrates significant antifouling effects, particularly against barnacles (Balanus improvisus). Its reversible and non-toxic nature in specific bioassays highlights its potential for environmentally friendly antifouling applications (Göransson et al., 2004).
Antitumor and Chemosensitizing Effects
Studies on this compound reveal its antitumor activity, particularly in breast cancer cell lines. It induces cell death via membrane permeabilization and enhances the cytotoxic effects of other drugs like doxorubicin. Interestingly, this compound's cytotoxic effects do not significantly impact primary human brain endothelial cells, suggesting a degree of specificity towards tumor cells (Gerlach et al., 2010).
Role in Cytotoxic Activity
This compound's cytotoxicity is influenced significantly by its glutamic acid residue. Modifications to this residue lead to a substantial decrease in potency, indicating its critical role in the peptide's cytotoxic mechanism. This finding also suggests the importance of the intact disulfide network in maintaining this compound's biological activity (Herrmann et al., 2006).
Potential in Pharmacological and Agricultural Applications
This compound's stability and biological activity make it a candidate for pharmaceutical and agricultural applications. Its toxicity to various organisms, including algae, duckweed, lettuce, and soil bacteria, highlights its potential impact on environmental systems. This necessitates a thorough risk assessment for its use in cropping systems (Ovesen et al., 2011).
Propiedades
Bioactividad |
Antiviral |
|---|---|
Secuencia |
GVIPCGESCVFIPCISAAIGCSCKNKVCYRN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



